2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of fluorophenyl, methylpyrimidinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving 4-fluoroaniline, acetaldehyde, and a suitable catalyst under controlled temperature and pressure conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where 4-fluorophenyl halide reacts with the pyrimidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the pyrimidine-fluorophenyl intermediate through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperazine derivative with the ethanone moiety under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-bromophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The presence of fluorine atoms in 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more potent and selective compound for its intended applications.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-2-4-18(24)5-3-17)31-15-22(30)29-12-10-28(11-13-29)20-8-6-19(25)7-9-20/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHMDMBWZKQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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